Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate
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Overview
Description
. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a difluoro-hydroxyethyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with difluoro-hydroxyethyl reagents under specific conditions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoro-hydroxyethyl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyrrolidine ring provides structural stability and enhances the compound’s ability to bind to its targets.
Comparison with Similar Compounds
Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate: This compound has similar structural features but differs in the position and number of fluorine atoms.
Properties
Molecular Formula |
C11H19F2NO3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-4-5-8(14)11(12,13)7-15/h8,15H,4-7H2,1-3H3 |
InChI Key |
HOOIUVWSRGTKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(CO)(F)F |
Origin of Product |
United States |
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